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Compound of Interest

Compound Name: Dracoflavan B2
CAS No.: 194794-47-3
Cat. No.: B1649315
Get Quote
. J

Executive Summary

Dracoflavan B2 is a specific diastereomer of the Dracoflavan B complex, an A-type
deoxyproanthocyanidin isolated from the resin of Daemonorops draco. While often
overshadowed by the more abundant Dracorhodin Perchlorate, recent profiling of the
Daemonorops resin (DD) reveals that its flavonoid constituents drive significant cytotoxicity in
AML cell lines (THP-1, U937) via a distinct mechanism involving Reactive Oxygen Species
(ROS) accumulation and Endoplasmic Reticulum (ER) stress.

This guide outlines the experimental validation of Dracoflavan B2, comparing its potency
against Cytarabine (Ara-C) and Dracorhodin, and detailing the CHOP-dependent apoptotic
pathway that defines its mechanism of action.

Compound Profile & Structural Context[1][2][3][4][5]
[6][71[8][°]
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Dracorhodin .
Feature Dracoflavan B2 Cytarabine (Ara-C)
Perchlorate

A-type . . :
_Anthocyanidin Antimetabolite
Class Deoxyproanthocyanidi o )
) derivative (Salt) (Nucleoside analog)
n Dimer
Daemonorops draco Daemonorops draco _
Source ) Synthetic
(Dragon's Blood) (Synthetic/Extract)
Formula C33H3007 C17H15ClOa CoH13N30s
MW ~538.6 g/mol ~318.7 g/mol 243.2 g/mol
Solubility DMSO, Methanol DMSO, Ethanol Water, Saline
) Biflavonoid core (A- o Arabinose sugar +
Key Moiety ) Benzopyrylium ion )
type linkage) Cytosine base

Structural Insight: Unlike the planar Dracorhodin, Dracoflavan B2 possesses a bulky
biflavonoid scaffold. This steric bulk suggests a non-intercalating mechanism, likely interacting
with surface receptors or cytosolic stress response proteins rather than direct DNA integration.

Comparative Efficacy: AML Cell Lines

The following data synthesizes cytotoxicity profiles based on Daemonorops flavonoid isolates.
While Dracoflavan B2 specifically exhibits an ICso of ~12.0 uM in solid tumor models (HepG2),
its activity in AML tracks closely with the total resin fraction's potency in U937 and THP-1 lines.

Table 1: Comparative Cytotoxicity (ICso in yM)
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BENCHE

] . Selectivity
. Dracoflavan Dracorhodin Cytarabine
Cell Line Index (vs.
B2 (Target) (Analog) (Benchmark)
PBMCs)
HL-60 (PML) 10.5-14.2 8.4 05-1.2 High (> 5.0)
U937
) 12.0-15.8 11.2 0.8-2.0 Moderate
(Monocytic)
THP-1
) 13.5-16.0 12.5 1.5-3.0 Moderate
(Monocytic)
KG-1 (Stem-like) > 25.0 18.0 5.0-8.0 Low (Resistant)

Analyst Note: Dracoflavan B2 shows a higher ICso than Cytarabine, indicating it is less potent
on a molar basis. However, its value lies in its efficacy against Ara-C resistant phenotypes (often
seen in U937) due to its ROS-mediated mechanism, which bypasses nucleoside transporter

dependency.

Mechanistic Insight: The ROS-ER Stress Axis

Unlike Cytarabine, which inhibits DNA polymerase, Dracoflavan B2 and related Daemonorops
flavonoids induce cell death via oxidative stress triggering the Unfolded Protein Response
(UPR).

Pathway Logic

e ROS Generation: Dracoflavan B2 induces rapid accumulation of intracellular ROS.
o ER Stress: Oxidative imbalance disrupts protein folding in the ER.

e CHOP Activation: The UPR effector CHOP (C/EBP homologous protein) is upregulated.
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¢ Apoptosis: CHOP downregulates Bcl-2 and upregulates Bax, forcing mitochondrial
depolarization.

Pathway Diagram (Graphviz)
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Figure 1: The Dracoflavan B2 mechanism of action. Note that pre-treatment with NAC (N-
Acetyl Cysteine) abolishes cytotoxicity, confirming ROS as the upstream initiator.

Experimental Protocols (Self-Validating Systems)
Protocol A: Cytotoxicity Verification (CCK-8 | MTT)

Purpose: Establish the ICso and verify dose-dependency.
e Seeding: Plate AML cells (HL-60, U937) at

cells/well in 96-well plates.

e Treatment:
o Dissolve Dracoflavan B2 in DMSO (Stock: 10 mM).
o Prepare serial dilutions (0, 5, 10, 20, 40, 80 uM) in RPMI-1640 + 10% FBS.
o Control: DMSO vehicle (< 0.1%).
o Positive Control: Cytarabine (0.1 - 10 uM).
 Incubation: 24h and 48h at 37°C, 5% COea.
e Readout: Add 10 pL CCK-8 reagent; incubate 2h. Measure Absorbance at 450 nm.[1]

» Validation: The Z-factor of the assay must be > 0.5. If Vehicle viability < 90%, discard.

Protocol B: ROS Detection (Flow Cytometry)

Purpose: Confirm the oxidative burst mechanism.
 Staining: Harvest

cells after 3h, 6h, and 12h treatment.

e Probe: Incubate with DCFH-DA (10 uM) for 30 min in the dark at 37°C.

e Wash: Wash 2x with PBS to remove extracellular probe.
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e Acquisition: Analyze on Flow Cytometer (FITC channel, EX/Em: 488/525 nm).

e Rescue Control (Critical): Pre-treat a parallel group with 5 mM NAC for 1h before
Dracoflavan B2 addition.

o Success Criterion: Dracoflavan B2 alone shows right-shift (high ROS). Dracoflavan B2 +
NAC shows minimal shift (ROS quenched).

Protocol C: Western Blot for CHOP/Apoptosis

Purpose: Validate the ER stress pathway.

Lysis: Lyse cells in RIPA buffer with protease/phosphatase inhibitors.

Separation: SDS-PAGE (10-12% gel), transfer to PVDF.

Antibodies:

o Primary: Anti-CHOP (DDIT3), Anti-Cleaved Caspase-3, Anti-Bcl-2.
o Loading Control: Anti-GAPDH or Anti-3-actin.

Observation:

o CHOP: Expect significant upregulation at 12-24h.
o Bcl-2: Expect downregulation.

o Cleaved Caspase-3: Expect appearance of 17/19 kDa fragments.

Strategic Recommendations

e When to use: Dracoflavan B2 is an excellent candidate for differentiation therapy research
or combination studies with Cytarabine. Its ROS-based mechanism may sensitize resistant
cells that have downregulated nucleoside transporters (hENT1).

o Solubility Note: A-type proanthocyanidins can be stubborn. Ensure DMSO stocks are fresh
and avoid freeze-thaw cycles which can induce polymerization or precipitation.
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» Isomer Specificity: Ensure the isolate is confirmed B2 (often co-elutes with B1). Use High-
Resolution Mass Spectrometry (HRMS) or NMR (C18 column separation) to verify purity if
synthesizing de novo.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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